(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide moiety. The specific structural features include:
- Imino substituent: A 4-chlorobenzenesulfonamido group, which introduces sulfonamide functionality known for enhancing biological activity and solubility.
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c23-15-5-11-18(12-6-15)32(29,30)27-26-22-19(13-14-3-1-2-4-20(14)31-22)21(28)25-17-9-7-16(24)8-10-17/h1-13,27H,(H,25,28)/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAWJKKEAWAYFR-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with 4-chlorobenzenesulfonylhydrazine in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with 4-fluoroaniline to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog Overview
The following compounds share the chromene-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:
Crystallographic Refinement
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols:
Chromene Core Formation: Cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions (e.g., using BF₃·Et₂O or K₂CO₃) .
Imino Group Introduction: Condensation with 4-chloroaniline derivatives (e.g., 4-chloro-2-fluoroaniline) in polar aprotic solvents (DMF, DCM) at 60–80°C .
Functionalization: Methoxylation via O-methylation (e.g., dimethyl sulfate) or sulfonamido group incorporation using sulfonyl chlorides .
- Optimization:
- Temperature: Higher temperatures (80–100°C) accelerate imine formation but risk decomposition.
- Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Monitoring: TLC (hexane:ethyl acetate = 3:1) tracks reaction progress .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Salicylaldehyde, K₂CO₃, DMF, 80°C | 65–75 | |
| Imine Formation | 4-Chloroaniline, DCM, RT, 12h | 80–85 | |
| Methoxylation | Dimethyl sulfate, NaOH, MeOH | 70 |
Q. What characterization techniques are essential for structural confirmation?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., imine NH at δ 10–12 ppm, aromatic protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 423.84 for C₂₃H₁₆ClFN₂O₃) .
- X-ray Crystallography: SHELXL refines crystal structures to resolve stereochemistry (e.g., Z-configuration at imine bond) .
- Elemental Analysis: Validates purity (C, H, N within ±0.5% of theoretical) .
Q. What chemical reactions are feasible for functional group modification?
- Answer:
- Oxidation: Chromene core oxidation with KMnO₄/CrO₃ yields quinone derivatives .
- Reduction: NaBH₄ reduces the imine to a secondary amine .
- Nucleophilic Substitution: Chloro/fluoro groups undergo substitution with amines/thiols under basic conditions .
- Steric Considerations: Bulky 4-fluorophenyl groups hinder reactions at the chromene 3-position; microwave irradiation improves efficiency .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- Answer:
- Cross-Validation: Compare experimental NMR with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311+G(d,p)) .
- X-ray Refinement: SHELXL resolves bond length/angle mismatches (e.g., imine C=N vs. amide C=O) .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) accounts for conformational flexibility in solution .
Q. What strategies improve reaction yields in multi-step syntheses?
- Answer:
- Protection/Deprotection: Use Boc groups for amines during sulfonamido incorporation .
- Solvent Selection: Switch from DMF to THF for moisture-sensitive steps .
- Catalytic Systems: Pd(OAc)₂/Xantphos enables Suzuki couplings for aryl modifications .
Q. How does stereochemistry at the imine position influence biological activity?
- Answer:
- Z vs. E Configuration: The Z-configuration (coplanar with chromene) enhances DNA intercalation, as shown in analogues with IC₅₀ values ≤10 µM .
- Docking Studies: AutoDock Vina simulations reveal stronger binding to topoisomerase II with Z-isomers (ΔG = -9.2 kcal/mol vs. -7.5 for E) .
Q. What methods validate target engagement in biological assays?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
